2-Cyanopyridine
Overview
Description
2-Cyanopyridine, also known as pyridine-2-carbonitrile, is an organic compound with the molecular formula C6H4N2. It is a derivative of pyridine, where a cyano group (-CN) is attached to the second carbon of the pyridine ring. This compound is a colorless to pale yellow liquid with a characteristic odor and is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanopyridine can be synthesized through several methods. One common method involves the reaction of 2-bromopyridine with cuprous cyanide in dimethylformamide at elevated temperatures . Another method involves the dehydration of nicotinamide using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as dehydrating agents .
Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of 2-methylpyridine (2-picoline) in the presence of a catalyst. This process involves the reaction of 2-methylpyridine with ammonia and oxygen at high temperatures, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and thiols to form substituted pyridines.
Reduction: It can be reduced to 2-aminopyridine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: It hydrolyzes to nicotinic acid (vitamin B3) in the presence of acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Nicotinic Acid: Formed through hydrolysis.
2-Aminopyridine: Formed through reduction.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
2-Cyanopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyanopyridine involves its reactivity with nucleophiles. For instance, it reacts with cysteine residues in proteins, leading to the formation of thiazoline rings. This reaction is utilized in bioconjugation techniques to modify peptides and proteins . The electron-withdrawing cyano group enhances the reactivity of the pyridine ring, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
2-Cyanopyridine can be compared with other cyano-substituted pyridines, such as 3-cyanopyridine and 4-cyanopyridine:
3-Cyanopyridine: Similar to this compound but with the cyano group at the third position.
4-Cyanopyridine: Has the cyano group at the fourth position and is used in the synthesis of various heterocyclic compounds.
Uniqueness of this compound: this compound is unique due to its position-specific reactivity, which makes it a valuable intermediate in the synthesis of complex molecules. Its ability to undergo selective reactions with nucleophiles under mild conditions further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c7-5-6-3-1-2-4-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNVQNRYTPFDDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021843 | |
Record name | 2-Pyridinecarbonitrile | |
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Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [HSDB] Low melting solid; mp = 26-28 deg C; [MSDSonline] | |
Record name | 2-Pyridinecarbonitrile | |
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Record name | 2-Pyridinecarbonitrile | |
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Boiling Point |
224.5 °C | |
Record name | 2-PYRIDINECARBONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, alcohol, ether, and benzene., Soluble in chloroform; slightly soluble in petroleum ether. | |
Record name | 2-PYRIDINECARBONITRILE | |
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Density |
1.0810 @ 25 °C | |
Record name | 2-PYRIDINECARBONITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |
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Vapor Pressure |
0.09 [mmHg] | |
Record name | 2-Pyridinecarbonitrile | |
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Color/Form |
NEEDLES OR PRISMS FROM ETHER | |
CAS No. |
100-70-9, 29386-66-1 | |
Record name | 2-Cyanopyridine | |
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Record name | 2-Pyridinecarbonitrile | |
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Record name | Pyridinecarbonitrile | |
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Record name | 2-Pyridinecarbonitrile | |
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Record name | 2-Pyridinecarbonitrile | |
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Record name | Pyridine-2-carbonitrile | |
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Record name | 2-PYRIDINECARBONITRILE | |
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Record name | 2-PYRIDINECARBONITRILE | |
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Melting Point |
29 °C | |
Record name | 2-PYRIDINECARBONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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